Technical Guide: Discovery and Synthesis of ION363 (ulefnersen)
Technical Guide: Discovery and Synthesis of ION363 (ulefnersen)
A Note on Compound Identification: Initial searches for the compound "RC363" did not yield information related to a therapeutic agent. Instead, results consistently identified "RC363" as an electrical component. Given the context of the requested technical guide for researchers and drug development professionals, it is highly probable that the query contained a typographical error. Further investigation into similarly named compounds under clinical investigation revealed ION363 (ulefnersen) , an antisense oligonucleotide for the treatment of a rare form of Amyotrophic Lateral Sclerosis (ALS). This guide will provide a comprehensive overview of ION363.
Introduction to ION363 (ulefnersen)
ION363, also known as ulefnersen and formerly as Jacifusen, is an investigational antisense oligonucleotide (ASO) developed by Ionis Pharmaceuticals.[1][2] It is designed to treat a rare, aggressive, and often early-onset form of Amyotrophic Lateral Sclerosis (ALS) caused by mutations in the Fused in Sarcoma (FUS) gene (FUS-ALS).[1] FUS-ALS is characterized by a toxic gain-of-function mechanism, where the mutated FUS protein accumulates in motor neurons, leading to their progressive loss.[1][3] ION363 aims to address the root cause of the disease by reducing the production of the FUS protein.[4]
Discovery and Rationale
The development of ION363 was spurred by the urgent need for a treatment for FUS-ALS, a devastating neurodegenerative disorder. The therapeutic rationale is based on preclinical evidence from FUS-ALS mouse models, which demonstrated that reducing FUS protein levels could delay the loss of motor neurons.[1][5] The compound was initially used under a compassionate use program for a patient named Jaci Hermstad, which is why it was first named Jacifusen.[1][4]
Synthesis of ION363
While the exact proprietary synthesis protocol for ION363 is not publicly available, it is known to be a Generation 2 antisense oligonucleotide.[6] The general methodology for synthesizing such compounds is through solid-phase phosphoramidite (B1245037) chemistry.
General Experimental Protocol for Antisense Oligonucleotide Synthesis
The synthesis of antisense oligonucleotides is typically performed on an automated synthesizer using a solid support. The process involves a series of chemical reactions in a cyclical manner.
Materials:
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Controlled pore glass (CPG) solid support
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Phosphoramidite monomers for each base (A, C, G, T) with protecting groups
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Activator solution (e.g., tetrazole)
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Oxidizing agent (e.g., iodine solution)
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Capping reagents (e.g., acetic anhydride)
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Deblocking agent (e.g., trichloroacetic acid)
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Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide)
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Purification reagents and columns (e.g., HPLC)
Methodology:
-
Deprotection (Deblocking): The first step in each cycle is the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support using an acid like trichloroacetic acid.[]
-
Coupling: The next phosphoramidite monomer is activated by tetrazolium and coupled to the 5'-hydroxyl group of the preceding nucleotide.[]
-
Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution. For phosphorothioate (B77711) ASOs, a sulfurizing agent is used instead of an oxidizing agent to create a phosphorothioate backbone, which increases nuclease resistance.[8]
-
Cycle Repetition: These four steps are repeated for each nucleotide to be added to the growing oligonucleotide chain.
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Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and phosphate backbone are removed using a strong base like ammonium hydroxide.
-
Purification: The crude ASO product is purified, typically by high-performance liquid chromatography (HPLC), to remove any impurities and truncated sequences.[8]
Mechanism of Action
ION363 is a non-allele-specific antisense oligonucleotide that targets the messenger RNA (mRNA) of the FUS gene.[1][5]
Signaling Pathway: The mechanism of action involves the ASO binding to the FUS mRNA transcript through Watson-Crick base pairing. This DNA-RNA hybrid is recognized by the enzyme RNase H, which then cleaves and degrades the FUS mRNA. The degradation of the mRNA prevents its translation into the FUS protein, thereby reducing the levels of both the normal and the mutated FUS protein in the central nervous system.[1][8] This reduction in the toxic FUS protein is expected to slow or prevent the progression of FUS-ALS.[4]
Preclinical and Clinical Data
Preclinical Data
Preclinical studies in a FUS-ALS mouse model demonstrated that treatment with ulefnersen led to a reduction in FUS protein levels and a delay in the loss of motor neurons.[1]
| Parameter | Observation | Reference |
| FUS Protein Levels | Significant reduction in the brain and spinal cord | [5] |
| Motor Neuron Degeneration | Delayed onset of motor neuron loss | [5] |
Clinical Data
ION363 is currently being evaluated in the FUSION clinical trial (NCT04768972) , a Phase 1-3 study.[1][9] Additionally, data is available from a compassionate use case series.[3]
FUSION Clinical Trial (NCT04768972) Protocol:
Objective: To evaluate the efficacy, safety, pharmacokinetics, and pharmacodynamics of ION363 in participants with FUS-ALS.[10][11]
Study Design: A multi-center, randomized, double-blind, placebo-controlled study with two main parts.[9][11]
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Part 1: Participants are randomized in a 2:1 ratio to receive either ION363 or a placebo for approximately 14 months (60 weeks).[9][11]
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Part 2 (Open-Label Extension): All participants who complete Part 1 have the option to receive ION363 for approximately 20 months (84 weeks).[9][11]
Key Inclusion Criteria:
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Upright slow vital capacity (SVC) ≥ 50% of predicted value (with some exceptions).[10]
Methodology:
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Administration: Intrathecal injection (lumbar puncture).[9][12]
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Dosing Schedule: In Part 1, ION363 or placebo is administered every 12 weeks, with an additional loading dose at week 4.[11]
Compassionate Use Case Series Data: An open-label case series of 12 patients with FUS-ALS treated with ION363 showed promising results.[3]
| Biomarker/Outcome | Result | Reference |
| Neurofilament Light (NfL) in CSF | Up to 83% decrease after six months of treatment | [13][14][15] |
| FUS Protein Levels (post-mortem) | 66-90% reduction in motor cortex tissue compared to untreated patients | [3] |
| Clinical Function | Anecdotal reports of slowed disease progression and, in some cases, unprecedented functional recovery | [13][14][15] |
Conclusion
ION363 (ulefnersen) represents a promising, targeted therapeutic approach for patients with FUS-ALS. By leveraging antisense technology to reduce the production of the toxic FUS protein, it has the potential to be a disease-modifying treatment. The ongoing FUSION clinical trial will provide more definitive data on its safety and efficacy. The preliminary data from compassionate use cases are encouraging and highlight the potential of this therapeutic strategy.
References
- 1. als-mnd.org [als-mnd.org]
- 2. mndassociation.org [mndassociation.org]
- 3. Targeting ALS-FUS: Early Insights from the Jacifusen (ION363) Case Series - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 4. als.org [als.org]
- 5. Antisense oligonucleotide silencing of FUS expression as a therapeutic approach in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ulefnersen sodium by Ionis Pharmaceuticals for Amyotrophic Lateral Sclerosis: Likelihood of Approval [pharmaceutical-technology.com]
- 8. glenresearch.com [glenresearch.com]
- 9. FUSION - TRICALS [tricals.org]
- 10. FUSION: A Study to Evaluate the Efficacy, Safety, Pharmacokinetics and Pharmacodynamics of ION363 in Amyotrophic Lateral Sclerosis Participants With Fused in Sarcoma Mutations (FUS-ALS) [clinicaltrials.stanford.edu]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. trial.medpath.com [trial.medpath.com]
- 14. openaccessgovernment.org [openaccessgovernment.org]
- 15. nyp.org [nyp.org]
